Senfolomycin A

Description

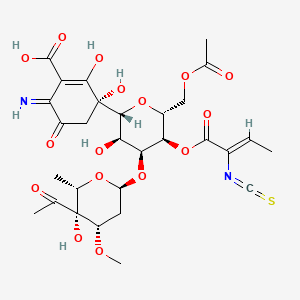

structure given in first source; isolated from Streptomyces paulus; senfolomycin B is also available

Properties

CAS No. |

101411-69-2 |

|---|---|

Molecular Formula |

C29H36N2O16S |

Molecular Weight |

700.7 g/mol |

IUPAC Name |

3-[4-(5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20? |

InChI Key |

YASNRWMRDSCJIV-HHIRRDRHSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Senfolomycin A: An In-depth Technical Guide on its Antibacterial Spectrum and Elucidation of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senfolomycin A is an antibiotic with reported activity primarily against Gram-positive bacteria. Despite its discovery, detailed quantitative data on its antibacterial spectrum, specifically its Minimum Inhibitory Concentrations (MICs), and a definitive understanding of its mechanism of action remain largely undocumented in publicly available scientific literature. This technical guide provides a comprehensive overview of the known qualitative antibacterial activity of Senfolomycin A, outlines detailed experimental protocols for determining its MIC values, and explores its potential mechanism of action by drawing parallels with the structurally related paulomycin antibiotics. This document serves as a foundational resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of Senfolomycin A.

Introduction

Senfolomycin A is a member of an antibiotic family that has demonstrated inhibitory effects against a range of bacterial pathogens. Notably, it is reported to possess activity against several clinically significant Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pneumoniae.[1] Reports also suggest that Senfolomycin A has weaker activity against Gram-negative bacteria.[2] A structurally related compound, Senfolomycin B, has shown efficacy against Gram-positive bacteria and mycobacteria, including strains of Staphylococcus aureus resistant to other common antibiotics such as penicillin, streptomycin, and neomycin.[2]

Due to the limited availability of specific MIC values for Senfolomycin A, this guide provides a framework for researchers to generate this critical data. Understanding the precise potency of an antibiotic against various pathogens is a cornerstone of preclinical development and is essential for determining its potential clinical utility.

Antibacterial Spectrum of Senfolomycin A: Qualitative Overview

Currently, the available information on the antibacterial spectrum of Senfolomycin A is qualitative. The compound is primarily recognized for its activity against Gram-positive bacteria. The paulomycins, which are structurally similar to the senfolomycins, are also known for their potent activity against Gram-positive bacteria.[2][3] This suggests that the primary target range for Senfolomycin A likely includes a variety of Gram-positive pathogens. Further research is required to quantify this activity and to explore the extent of its weaker action against Gram-negative species.

Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC)

To rigorously assess the antibacterial potency of Senfolomycin A, the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains is imperative. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

Recommended Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][6]

Materials:

-

Senfolomycin A (analytical grade)

-

Bacterial strains of interest (e.g., ATCC reference strains and clinical isolates of S. aureus, S. epidermidis, E. faecalis, S. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Senfolomycin A Stock Solution: Prepare a concentrated stock solution of Senfolomycin A in a suitable solvent (e.g., DMSO).

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strains overnight on appropriate agar plates.

-

Isolate several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add a defined volume of sterile broth to all wells of a 96-well plate.

-

Add the Senfolomycin A stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted Senfolomycin A.

-

Controls:

-

Growth Control: A well containing only the bacterial inoculum in broth (no antibiotic).

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the specific bacterium being tested.

-

Reading the MIC: The MIC is determined as the lowest concentration of Senfolomycin A at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Data Presentation

The obtained MIC values should be systematically organized in a table for clear comparison and analysis.

Table 1: Hypothetical MIC Data for Senfolomycin A

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data to be determined |

| Clinical Isolate 1 | Data to be determined | |

| Staphylococcus epidermidis | ATCC 12228 | Data to be determined |

| Clinical Isolate 1 | Data to be determined | |

| Enterococcus faecalis | ATCC 29212 | Data to be determined |

| Clinical Isolate 1 | Data to be determined | |

| Streptococcus pneumoniae | ATCC 49619 | Data to be determined |

| Clinical Isolate 1 | Data to be determined | |

| Escherichia coli | ATCC 25922 | Data to be determined |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of Senfolomycin A.

Caption: Workflow for MIC determination using the broth microdilution method.

Elucidating the Mechanism of Action

The precise molecular mechanism by which Senfolomycin A exerts its antibacterial effect has not been definitively elucidated in the available literature. However, clues can be drawn from its structural relatives, the paulomycins. Paulomycins are known to be potent inhibitors of bacterial protein synthesis.[2] This inhibition is a common mechanism for many clinically successful antibiotics.[6]

A general representation of antibiotic mechanisms targeting essential bacterial processes is provided below. Further research, such as target-based screening, genetic studies with resistant mutants, and macromolecular synthesis assays, would be necessary to pinpoint the specific target and pathway affected by Senfolomycin A.

Caption: Hypothesized mechanism of action for Senfolomycin A targeting protein synthesis.

Conclusion and Future Directions

Senfolomycin A represents a potentially valuable antibacterial agent, particularly against Gram-positive pathogens. However, a significant gap exists in the quantitative understanding of its antibacterial spectrum and its precise mechanism of action. The experimental protocols and conceptual frameworks provided in this technical guide are intended to empower researchers and drug development professionals to undertake the necessary studies to fill these knowledge gaps. The generation of robust MIC data and the elucidation of its molecular target are critical next steps in evaluating the therapeutic potential of Senfolomycin A and advancing its development as a potential clinical candidate.

References

- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

Unraveling the Nuances: A Technical Guide to the Structural Differences Between Senfolomycin A and Paulomycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core structural distinctions between the closely related antibiotics, Senfolomycin A and paulomycin. While sharing a common molecular framework and biological activity, subtle stereochemical variations differentiate these complex natural products. This document provides a comprehensive comparison, including quantitative data, detailed experimental protocols, and visual representations of their structural relationships and biosynthetic origins.

Core Structural Differences: Epimers at the Forefront

The fundamental difference between Senfolomycin A and the paulomycin family lies in the stereochemistry of a methoxy group on the paulomycose sugar moiety. Senfolomycin A is structurally identical to paulomycin E, with the exception of the configuration at the 3''-position of the paulomycose sugar. This makes them epimers.[1][2] Similarly, Senfolomycin B is the dihydro derivative of Senfolomycin A, mirroring the relationship between other paulomycins and their dihydro counterparts, such as paulomycin F.[1]

These subtle changes in three-dimensional arrangement, while not altering the molecular formula or mass, can have significant implications for biological activity and interaction with molecular targets.

Quantitative Data Summary

While extensive comparative quantitative data is limited in publicly available literature, the key differentiating features can be inferred from spectroscopic and chromatographic analyses mentioned in foundational papers. The identical molecular composition and Fast Atom Bombardment Mass Spectrometry (FAB-MS) fragmentation patterns of Senfolomycin A and paulomycin E underscore their isomeric relationship.[1] The primary evidence for their structural difference comes from Nuclear Magnetic Resonance (NMR) spectroscopy and their separability by chromatographic methods.[1]

| Feature | Senfolomycin A | Paulomycin E | Data Source |

| Molecular Formula | C₂₉H₃₆N₂O₁₆S | C₂₉H₃₆N₂O₁₆S | [1] |

| Molecular Weight | 700.7 g/mol | 700.7 g/mol | [1] |

| Core Structure | Paulomycin framework | Paulomycin framework | [1] |

| Sugar Moiety | Paulomycose | Paulomycose | [1] |

| Key Structural Difference | Stereochemistry at 3''-OCH₃ on paulomycose | Stereochemistry at 3''-OCH₃ on paulomycose | [1][2] |

| ¹H NMR | Different chemical shift for H-3'' and adjacent protons | Different chemical shift for H-3'' and adjacent protons | Inferred from[1] |

| ¹³C NMR | Different chemical shift for C-3'' and adjacent carbons | Different chemical shift for C-3'' and adjacent carbons | Inferred from[1] |

| FAB-MS Fragmentation | Identical to Paulomycin E | Identical to Senfolomycin A | [1] |

Experimental Protocols

The successful separation and characterization of Senfolomycin A and paulomycin E rely on precise experimental techniques. The following protocols are based on methodologies reported for the analysis of the paulomycin family.

High-Performance Liquid Chromatography (HPLC) for Separation

HPLC is a critical technique for resolving the epimeric pair of Senfolomycin A and paulomycin E.[1] While specific dedicated protocols for this pair are not detailed in the available literature, a general method for paulomycin analysis can be adapted.

-

Column: A reversed-phase C18 column is typically effective for separating complex natural products like paulomycins.

-

Mobile Phase: A gradient elution is often employed, starting with a higher polarity solvent system and gradually increasing the organic solvent concentration. A common mobile phase could consist of a buffered aqueous solution (e.g., ammonium acetate or formic acid in water) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at wavelengths around 238 nm and 320 nm is suitable for the paulomycin chromophore.[3]

-

Flow Rate: A typical analytical flow rate would be in the range of 0.5-1.0 mL/min.

Thin-Layer Chromatography (TLC) for Separation

TLC provides a more rapid, qualitative method for assessing the separation of Senfolomycin A and paulomycin E.[1]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

-

Mobile Phase: A solvent system with a mixture of polar and non-polar solvents would be required. The exact ratio would need to be optimized, but a starting point could be a mixture of chloroform, methanol, and a small amount of acid or base to improve spot shape.

-

Visualization: The plates can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as vanillin-sulfuric acid.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Structural Confirmation

FAB-MS is instrumental in determining the molecular weight and fragmentation pattern of these antibiotics.

-

Matrix: A suitable liquid matrix, such as glycerol or m-nitrobenzyl alcohol, is used to dissolve the sample and facilitate ionization.

-

Ionization: The sample is bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon) to generate ions.

-

Analysis: The resulting ions are analyzed by a mass spectrometer to determine their mass-to-charge ratio. The fragmentation pattern provides valuable information about the compound's structure. For Senfolomycin A and paulomycin E, the fragmentation patterns are reported to be identical, consistent with their isomeric nature.[1]

Mandatory Visualizations

Structural Relationships

References

- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast atom bombardment mass spectrometric analysis of anthracyclines and anthracyclinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

Senfolomycin A Target Identification: A Technical Guide to Unraveling its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin A is a naturally occurring antibiotic with demonstrated activity against Gram-positive bacteria. As with many natural products, its precise molecular target and mechanism of action remain to be fully elucidated. This guide provides a comprehensive technical framework for the identification and validation of the biological target of Senfolomycin A. Based on its structural similarity to the paulomycin class of antibiotics and the known mechanism of the related arylomycin antibiotics, we hypothesize that the primary target of Senfolomycin A is the bacterial Type I Signal Peptidase (SPase).

This document outlines a systematic approach, from initial hypothesis-driven target discovery using chemical proteomics to subsequent biochemical and cell-based validation assays. Detailed experimental protocols, data presentation formats, and conceptual visualizations are provided to guide researchers in this endeavor.

Hypothesized Target: Bacterial Type I Signal Peptidase (SPase)

Type I Signal Peptidase is an essential bacterial enzyme responsible for the cleavage of N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane. This process is crucial for the proper localization and function of a wide array of extracytoplasmic proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence. As SPase is essential for bacterial viability and is conserved across many pathogenic species, it represents a promising and largely unexploited target for novel antibacterial agents. The inhibition of SPase is expected to disrupt protein secretion, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately, cell death.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is proposed to robustly identify and validate the molecular target of Senfolomycin A. This involves direct target capture using an affinity probe, followed by biochemical and cellular assays to confirm the interaction and its biological consequences.

Affinity Chromatography-Mass Spectrometry for Target Discovery

This method aims to physically isolate the binding partners of Senfolomycin A from a complex mixture of bacterial proteins.

a. Design and Synthesis of a Senfolomycin A Affinity Probe:

To capture its interacting proteins, Senfolomycin A needs to be chemically modified to create an affinity probe. This involves introducing a linker arm and a reporter tag (e.g., biotin) at a position on the molecule that is not critical for its biological activity. Based on the structure of the related paulomycins, a potential modification site could be on the sugar moiety, distal from the core structure likely involved in target binding. A photo-reactive crosslinker (e.g., a diazirine) can also be incorporated to covalently trap transient or weak interactions upon UV irradiation.

b. Experimental Protocol for Affinity Pull-Down:

-

Bacterial Lysate Preparation: Culture a relevant bacterial species (e.g., Staphylococcus aureus) to mid-log phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and lyse the cells using a French press or sonication in a lysis buffer containing protease inhibitors. Clarify the lysate by ultracentrifugation to obtain a soluble proteome fraction.

-

Incubation with Affinity Probe: Incubate the clarified lysate with the Senfolomycin A affinity probe for a defined period (e.g., 1-2 hours) at 4°C to allow for binding. A control incubation should be performed with a structurally similar but biologically inactive analog of Senfolomycin A, or by pre-saturating the lysate with an excess of free, unmodified Senfolomycin A to identify non-specific binders.

-

Photo-Crosslinking (if applicable): If a photo-reactive probe is used, irradiate the lysate-probe mixture with UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its binding partners.

-

Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

c. Proteomic Analysis of Bound Proteins:

-

SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis.

-

Protein Visualization: Stain the gel with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

-

In-Gel Digestion: Excise the protein bands that are specifically enriched in the Senfolomycin A probe sample compared to the controls. Destain the gel pieces, reduce and alkylate the cysteine residues, and digest the proteins with trypsin overnight.

-

LC-MS/MS Analysis: Extract the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protein Identification: Search the acquired MS/MS spectra against a bacterial protein database to identify the proteins. The protein with high confidence and significant enrichment in the experimental sample is considered a primary target candidate.

In Vitro Target Validation

To confirm a direct interaction between Senfolomycin A and the identified target candidate (hypothesized to be SPase), in vitro assays with purified components are essential.

a. Expression and Purification of Recombinant SPase:

-

Clone the gene encoding the catalytic domain of the candidate SPase from the target bacterium into an expression vector with a purification tag (e.g., a polyhistidine tag).

-

Transform the expression vector into a suitable host (e.g., E. coli) and induce protein expression.

-

Lyse the cells and purify the recombinant SPase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assess the purity of the recombinant protein by SDS-PAGE.

b. In Vitro SPase Activity Assay:

-

A fluorogenic peptide substrate that mimics the natural cleavage site of SPase can be used to monitor its activity. The substrate is typically designed with a fluorophore and a quencher on either side of the cleavage site.

-

In a microplate format, incubate the purified recombinant SPase with the fluorogenic substrate in a suitable assay buffer.

-

Upon cleavage of the substrate by SPase, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be measured over time using a plate reader.

c. Inhibition of SPase Activity by Senfolomycin A:

-

Perform the in vitro SPase activity assay in the presence of varying concentrations of Senfolomycin A.

-

Measure the initial reaction rates at each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the Senfolomycin A concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Target Engagement and Validation

To ensure that the in vitro findings are relevant in a cellular context, the following assays are recommended:

a. Bacterial Growth Inhibition Assay:

-

Determine the Minimum Inhibitory Concentration (MIC) of Senfolomycin A against a panel of clinically relevant bacteria using the broth microdilution method according to CLSI guidelines. This will establish the antibacterial potency of the compound.

b. Target-Dependent Growth Inhibition:

-

Construct a bacterial strain where the expression of the target SPase is under the control of an inducible promoter (e.g., an IPTG-inducible promoter).

-

In the absence of the inducer, the cells will have low levels of SPase and are expected to be hypersensitive to Senfolomycin A.

-

Upon addition of the inducer, the overexpression of SPase should lead to an increase in the MIC of Senfolomycin A, demonstrating that the compound's antibacterial activity is dependent on the levels of its target.

c. Cellular Thermal Shift Assay (CETSA):

-

CETSA can be used to confirm direct binding of Senfolomycin A to SPase in intact bacterial cells.

-

Treat intact bacterial cells with Senfolomycin A or a vehicle control.

-

Heat the cells at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble SPase remaining at each temperature by Western blotting.

-

Binding of Senfolomycin A to SPase is expected to stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

Data Presentation

Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Inhibition of S. aureus Type I Signal Peptidase by Senfolomycin A

| Compound | IC50 (µM) |

| Senfolomycin A | 0.5 |

| Inactive Analog | > 100 |

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of Senfolomycin A

| Bacterial Strain | Genotype | MIC (µg/mL) |

| S. aureus (Wild-Type) | Wild-Type | 1 |

| S. aureus (SPase overexpression) | SPase++ | 8 |

| S. aureus (SPase knockdown) | SPase- | 0.125 |

Table 3: Representative Results from Affinity Chromatography-Mass Spectrometry

| Protein ID | Protein Name | Senfolomycin A Pulldown (Spectral Counts) | Control Pulldown (Spectral Counts) | Fold Enrichment |

| P12345 | Type I Signal Peptidase | 150 | 2 | 75 |

| Q6G2A3 | Elongation factor Tu | 10 | 8 | 1.25 |

| P60706 | 30S ribosomal protein S2 | 5 | 6 | 0.83 |

Mandatory Visualizations

Diagrams are provided to illustrate the conceptual and logical frameworks of the proposed studies.

Caption: Overall workflow for Senfolomycin A target identification.

Caption: Hypothesized mechanism of Senfolomycin A via SPase inhibition.

Caption: Design of a Senfolomycin A-based affinity probe.

Conclusion

The identification of the molecular target of a bioactive compound is a critical step in its development as a therapeutic agent. This guide provides a robust and systematic strategy for the identification and validation of the target of Senfolomycin A, with a strong hypothesis pointing towards Type I Signal Peptidase. The successful execution of these studies will not only elucidate the mechanism of action of Senfolomycin A but also validate SPase as a druggable target for the development of new and urgently needed antibiotics.

An In-depth Technical Guide to the Senfolomycin A Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Senfolomycin A, a potent antibiotic, belongs to the paulomycin family of natural products. Its complex structure, featuring a unique paulic acid moiety and two deoxysugar units, arises from a sophisticated biosynthetic pathway in Streptomyces species. This technical guide provides a comprehensive overview of the Senfolomycin A biosynthetic pathway, inferred from the closely related and well-studied paulomycin biosynthesis. It details the enzymatic steps, precursor molecules, and the genetic organization of the biosynthetic gene cluster. Furthermore, this guide presents quantitative data on paulomycin production, detailed experimental protocols for key biosynthetic studies, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding and further research in the field of antibiotic development and synthetic biology.

Introduction

Senfolomycin A is a glycosylated antibiotic with significant activity against Gram-positive bacteria. It shares a nearly identical chemical structure with paulomycin E, differing only in the stereochemistry of a methoxy group on one of the sugar moieties.[1] Both compounds are produced by actinomycetes of the genus Streptomyces.[2][3] The biosynthetic machinery for these complex molecules is encoded in a dedicated gene cluster, orchestrating a convergent pathway that assembles the core structure from distinct building blocks. Understanding this pathway is crucial for efforts to engineer novel analogs with improved therapeutic properties. This guide will leverage the extensive research on the paulomycin biosynthetic gene cluster to provide a detailed technical overview of the Senfolomycin A biosynthetic pathway.

The Senfolomycin A Biosynthetic Pathway

The biosynthesis of Senfolomycin A is proposed to follow a convergent model, mirroring that of the paulomycins. This pathway can be conceptually divided into three main branches that synthesize the core components: the paulic acid moiety, the D-allose sugar, and the L-paulomycose sugar. These components are then assembled and further modified to yield the final product. The entire process is orchestrated by a suite of enzymes encoded by the pau gene cluster.

Biosynthesis of the Paulic Acid Moiety

The formation of the unique isothiocyanate-containing paulic acid begins with the central metabolite chorismate, a key intermediate in the shikimate pathway.[4] A series of enzymes, including a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (Pau21), guide the conversion of primary metabolites into the paulic acid precursor.[4]

Biosynthesis of the Deoxysugar Moieties

Senfolomycin A contains two distinct deoxysugar units: D-allose and L-paulomycose. The biosynthesis of these sugars proceeds through dedicated enzymatic pathways, starting from common sugar precursors. The L-paulomycose moiety undergoes further modifications, including the attachment of a two-carbon side chain, a reaction catalyzed by a pyruvate dehydrogenase-like system (Plm8 and Plm9).[5]

Assembly and Tailoring Steps

The final stages of Senfolomycin A biosynthesis involve the sequential glycosylation of the paulic acid core with the two deoxysugar units, catalyzed by specific glycosyltransferases. Subsequent tailoring reactions, such as acetylation by acyltransferases (e.g., Pau24), complete the synthesis of the mature antibiotic.[6] The stereochemical difference between Senfolomycin A and paulomycin E likely arises from the action of a specific reductase or epimerase acting on the L-paulomycose moiety.

The proposed convergent biosynthetic pathway for paulomycins, and by extension Senfolomycin A, is depicted below:

Caption: Proposed convergent biosynthetic pathway for Senfolomycin A.

Quantitative Data on Paulomycin Production

| Streptomyces Strain | Compound(s) | Production Medium | Titer (µg/mL) | Reference |

| S. paulus NRRL 8115 | Paulomycin A & B | R5α | Not specified | [4] |

| S. paulus NRRL 8115 (pau13 overexpression) | Paulomycin A & B | R5α | Significantly increased | [4] |

| S. albus J1074 | Paulomycin A, B, E & Paulomenol A, B | MFE | Not specified | [7] |

Note: Titer values are often presented graphically in the source literature rather than in tabular format. "Not specified" indicates that the absolute production levels were not explicitly stated in the referenced abstracts, though relative production changes were described.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of paulomycin biosynthesis, which are directly applicable to research on Senfolomycin A.

General Culture and Fermentation Conditions

-

Bacterial Strains and Media: Streptomyces strains are typically grown on mannitol/soya (MS) agar for spore formation. For pre-cultures, GS-7 medium is often used, followed by fermentation in a production medium such as R5α or MFE.[4][7] Escherichia coli strains like JM109 or ET12567/pUZ8002 are used for plasmid construction and intergeneric conjugation, respectively, and are cultured in Luria-Bertani (LB) medium.[4]

-

Fermentation: For paulomycin production, a two-stage fermentation process is common. A seed culture is grown for 2 days at 28°C, which is then used to inoculate the production medium at a 2% (v/v) ratio. The production culture is then incubated for 4-5 days at 28°C with shaking.[4][7]

Genetic Manipulation of Streptomyces

A general workflow for the genetic manipulation of Streptomyces to study the Senfolomycin A biosynthetic pathway is outlined below.

Caption: A typical workflow for genetic studies in Streptomyces.

-

Genomic DNA Isolation: A detailed protocol for isolating high-quality genomic DNA from Streptomyces is available in various molecular biology manuals and online resources.[8]

-

Gene Inactivation and Overexpression: Gene inactivation is typically achieved by homologous recombination, replacing the target gene with an antibiotic resistance cassette. For overexpression, the gene of interest is cloned into an expression vector under the control of a strong promoter.[4]

-

Intergeneric Conjugation: Plasmids are transferred from E. coli to Streptomyces via conjugation, a well-established method for introducing foreign DNA into actinomycetes.[4]

Metabolite Analysis

-

Extraction: The fermentation broth is harvested by centrifugation, and the supernatant is extracted multiple times with an organic solvent such as ethyl acetate. The organic extracts are then dried and redissolved in a suitable solvent for analysis.[4][7]

-

High-Performance Liquid Chromatography (HPLC): The extracted metabolites are analyzed by reverse-phase HPLC to separate and quantify the produced paulomycins and any accumulated intermediates. A C18 column is commonly used with a gradient of acetonitrile and water as the mobile phase.[7]

-

Structure Elucidation: The chemical structures of novel compounds are determined using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Conclusion

The biosynthetic pathway of Senfolomycin A, inferred from the closely related paulomycins, represents a complex and elegant example of microbial secondary metabolism. This technical guide has provided a comprehensive overview of this pathway, including the key enzymatic steps, the genetic organization of the biosynthetic gene cluster, and relevant quantitative and methodological information. The provided diagrams and protocols serve as a valuable resource for researchers aiming to further elucidate the intricacies of Senfolomycin A biosynthesis, engineer novel antibiotic derivatives, and develop improved production strategies. Future work focusing on the detailed biochemical characterization of the individual enzymes in the pathway will undoubtedly provide deeper insights and open new avenues for the rational design of next-generation antibiotics.

References

- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. catalogue.univ-smb.fr [catalogue.univ-smb.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Agar Dilution Susceptibility Testing of Senfolomycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Senfolomycin A using the agar dilution method. This method is a standardized procedure for assessing the in vitro activity of an antimicrobial agent against a range of bacteria. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][2][3]

Introduction

Senfolomycin A is an antibiotic with structural similarities to the paulomycin and arylomycin families of natural products.[2] The arylomycins are known to inhibit bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway, representing a novel target for antibiotics.[4] Determining the susceptibility of various bacterial strains to Senfolomycin A is a critical step in its development as a potential therapeutic agent. The agar dilution method is considered a gold standard for MIC determination due to its accuracy and reproducibility.[5] This technique involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with standardized bacterial suspensions.[5][6]

Data Presentation

As specific MIC data for Senfolomycin A using the agar dilution method is not publicly available, the following table presents hypothetical data for illustrative purposes. These values are not based on experimental results and should be used as a template for presenting actual data.

| Bacterial Strain | ATCC Number | Senfolomycin A MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |

| Enterococcus faecalis | 29212 | 2 | 1 - 4 |

| Escherichia coli | 25922 | 8 | 4 - 16 |

| Pseudomonas aeruginosa | 27853 | 16 | 8 - 32 |

| Streptococcus pneumoniae | 49619 | 0.125 | 0.06 - 0.25 |

Experimental Protocols

This section details the methodology for performing the agar dilution susceptibility test for Senfolomycin A.

Materials

-

Senfolomycin A (analytical grade)

-

Solvent for Senfolomycin A (e.g., Dimethyl sulfoxide - DMSO, ensure final concentration does not inhibit bacterial growth)

-

Mueller-Hinton Agar (MHA)

-

Sterile saline (0.85% NaCl)

-

Sterile Petri dishes (90 mm or 150 mm)

-

Bacterial strains (including quality control strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853)[6][7]

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards (0.5)

-

Inoculator (e.g., multipoint replicator)

-

Vortex mixer

-

Sterile pipettes and tubes

Preparation of Senfolomycin A Stock Solution

-

Accurately weigh a sufficient amount of Senfolomycin A powder.

-

Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 1280 µg/mL). The solubility and stability of Senfolomycin A in the chosen solvent should be confirmed.

-

Perform serial twofold dilutions of the stock solution in a sterile diluent (e.g., sterile water or saline) to obtain the desired range of concentrations.

Preparation of Agar Plates

-

Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C in a water bath.

-

For each desired final concentration of Senfolomycin A, add 1 part of the antimicrobial solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly by inverting the tube or bottle several times to ensure homogeneity, avoiding the formation of air bubbles.

-

Immediately pour the agar mixture into sterile Petri dishes to a depth of 3-4 mm.

-

Prepare a control plate containing agar and the solvent used to dissolve Senfolomycin A (at the highest concentration present in the test plates) to ensure the solvent does not affect bacterial growth. Also, prepare a growth control plate with no antimicrobial agent.

-

Allow the agar to solidify completely at room temperature.

-

Plates can be used immediately or stored in a sealed plastic bag at 2-8°C for up to 5 days.

Inoculum Preparation

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.

-

Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.

Inoculation and Incubation

-

Using a multipoint replicator, inoculate the prepared agar plates with the standardized bacterial suspensions. Each spot should deliver approximately 1-2 µL of the inoculum, resulting in a final spot concentration of 10⁴ CFU/spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator.

Interpretation of Results

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Senfolomycin A that completely inhibits the visible growth of the organism.[8][9] A faint haze or a single colony at the inoculation site should be disregarded.[9]

-

Examine the growth on the control plates. The growth control plate should show confluent growth, and the solvent control plate should not show any inhibition of growth.

-

The MICs for the quality control strains should fall within their established acceptable ranges to validate the test results.[10]

Experimental Workflow Diagram

Caption: Workflow for Agar Dilution Susceptibility Testing.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

Senfolomycin A belongs to the arylomycin class of antibiotics, which are known to target and inhibit bacterial type I signal peptidase (SPase). SPase is crucial for the processing and maturation of secreted proteins. Inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and ultimately leading to bacterial cell death.

Caption: Hypothetical Signaling Pathway of Senfolomycin A.

References

- 1. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyclass.net [microbiologyclass.net]

- 8. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Antimicrobial activity of fosfomycin under various conditions against standard strains, beta-lactam resistant strains, and multidrug efflux system mutants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Application Note: Evaluation of Senfolomycin A Antimicrobial Activity using Disk Diffusion Assay

For Research Use Only.

Introduction

Senfolomycin A is an antibiotic with known antibacterial activity, particularly against Gram-positive bacteria. This application note provides a detailed protocol for determining the antimicrobial susceptibility of various bacterial strains to Senfolomycin A using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a widely accepted and straightforward technique for the qualitative or semi-quantitative assessment of antimicrobial agents.[1][2][3] The principle of the disk diffusion test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test microorganism.[4] The antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[3][4] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[4]

Due to the limited availability of specific zone diameter interpretive criteria for Senfolomycin A, this protocol includes the use of a comparator antibiotic, Vancomycin, for which established Clinical and Laboratory Standards Institute (CLSI) guidelines exist. This allows for a relative assessment of Senfolomycin A's efficacy against key Gram-positive pathogens.

Materials and Reagents

-

Senfolomycin A

-

Vancomycin antimicrobial susceptibility disks (30 µg)[5]

-

Blank sterile paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates[1]

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212)

-

McFarland 0.5 turbidity standard[6]

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Sterile forceps

-

Micropipettes and sterile tips

Experimental Protocol

The following protocol is based on the standardized Kirby-Bauer disk diffusion method.[4][6]

Preparation of Senfolomycin A Disks

As commercial disks for Senfolomycin A may not be available, they can be prepared in-house:

-

Prepare a stock solution of Senfolomycin A in a suitable solvent to a known concentration.

-

Dilute the stock solution to achieve the desired concentration for impregnating the disks. A typical starting concentration to aim for on the disk is 10-30 µg.

-

Aseptically apply a precise volume (e.g., 20 µL) of the Senfolomycin A solution onto each sterile blank paper disk.[7]

-

Allow the disks to dry completely in a sterile environment, such as a laminar flow hood, before use.[7]

Inoculum Preparation

-

From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline to decrease it. Visual comparison against a white background with contrasting black lines is recommended.[6] A spectrophotometer can also be used.

Inoculation of Mueller-Hinton Agar Plate

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[6]

-

Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[6]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]

-

Finally, run the swab around the rim of the agar.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[6]

Application of Antimicrobial Disks

-

Using sterile forceps, place the prepared Senfolomycin A disks and the Vancomycin (30 µg) control disks onto the inoculated surface of the MHA plate.

-

Ensure the disks are placed firmly to make complete contact with the agar surface, but do not press them into the agar.[5]

-

Disks should be spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

Once a disk is placed, do not move it, as diffusion of the antimicrobial agent begins immediately.[4]

Incubation

-

Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.[4][8]

-

Incubate for 16-20 hours.

Interpretation of Results

-

After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.[6]

-

Measurements should be taken from the back of the plate against a dark, non-reflective background.

-

For the Vancomycin control disks, the zone diameters should fall within the acceptable quality control ranges specified by CLSI guidelines.

-

Compare the zone of inhibition produced by Senfolomycin A to that of Vancomycin to assess its relative activity.

Data Presentation

The following tables provide the quality control ranges for the comparator antibiotic, Vancomycin, against standard ATCC strains as per CLSI guidelines. The results for Senfolomycin A should be recorded and compared against these standards.

Table 1: CLSI Quality Control Ranges for Vancomycin (30 µg) Disk Diffusion Test

| Quality Control Strain | CLSI Acceptable Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC® 25923™ | 17 - 21 |

| Enterococcus faecalis ATCC® 29212™ | 17 - 21 |

Table 2: Example Data Recording Table

| Test Microorganism | Antimicrobial Agent | Disk Content (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus ATCC® 25923™ | Vancomycin | 30 | Record Measurement |

| Senfolomycin A | Specify | Record Measurement | |

| Enterococcus faecalis ATCC® 29212™ | Vancomycin | 30 | Record Measurement |

| Senfolomycin A | Specify | Record Measurement | |

| Clinical Isolate 1 | Vancomycin | 30 | Record Measurement |

| Senfolomycin A | Specify | Record Measurement |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the disk diffusion assay.

Caption: Experimental workflow for the disk diffusion assay.

There are no established signaling pathways directly related to the disk diffusion assay itself, as it is a phenotypic method to measure antimicrobial susceptibility. The mechanism of action of Senfolomycin A would involve specific bacterial signaling pathways, but a diagram for this is beyond the scope of this experimental protocol.

References

- 1. Inhibition of the Vancomycin Resistance in Staphylococcus aureus in Egypt Using Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clsi.org [clsi.org]

- 3. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. ROTI®Antibiotic Discs Vancomycin (VA), 50 unit(s), 50 disks | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]

- 6. unn.no [unn.no]

- 7. interesjournals.org [interesjournals.org]

- 8. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]

Application Note: Quantitative Analysis of Senfolomycin A using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Senfolomycin A is an antibiotic agent with a molecular formula of C29H36N2O16S and a molecular weight of 700[1]. It exhibits activity against Gram-positive bacteria and mycobacterium[2]. Structurally, it is related to the paulomycin class of antibiotics and differs from paulomycin E only in the stereochemistry of a methoxy group within its sugar moiety[1]. As with many novel antibiotic candidates, a robust and reliable analytical method is crucial for its characterization, purification, quantification, and quality control during research and development.

This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Senfolomycin A. RP-HPLC is a powerful technique for separating and quantifying compounds based on their hydrophobicity and is widely used for the analysis of natural products and cyclic peptides[3][4][5]. The method described herein is suitable for determining the purity of Senfolomycin A and its concentration in various samples.

Principle

Reverse-phase chromatography separates molecules based on hydrophobic interactions between the analyte and the stationary phase. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Analytes are injected onto the column, and as the mobile phase flows through, more hydrophobic molecules, like Senfolomycin A, will have a stronger interaction with the stationary phase, leading to longer retention times. By using a gradient elution, where the concentration of an organic solvent (the "strong solvent") in the mobile phase is gradually increased, retained compounds can be eluted from the column and detected. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Experimental Protocol

3.1. Equipment and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for natural product analysis[6].

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.22 µm or 0.45 µm PTFE or PVDF filters for sample and mobile phase filtration.

3.2. Chemicals and Reagents

-

Senfolomycin A Reference Standard: Of known purity.

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: HPLC grade or ultrapure (18.2 MΩ·cm).

-

Formic Acid (FA) or Trifluoroacetic Acid (TFA): HPLC grade (optional, as a mobile phase modifier to improve peak shape).

3.3. Chromatographic Conditions The following conditions provide a starting point for the analysis of Senfolomycin A and should be optimized as necessary.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (based on typical UV absorbance for similar compounds) |

| Run Time | 30 minutes (including equilibration) |

3.4. Preparation of Solutions

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 999 mL of acetonitrile. Filter and degas both mobile phases before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Senfolomycin A reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the initial mobile phase composition (90:10 Mobile Phase A:B).

3.5. Sample Preparation

-

For Purified Samples: Dissolve the sample containing Senfolomycin A in the diluent to an expected concentration within the calibration range.

-

For Complex Matrices (e.g., Fermentation Broth):

-

Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or solid-phase extraction (SPE) to isolate Senfolomycin A.

-

Evaporate the solvent and reconstitute the residue in the diluent.

-

Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

-

3.6. Data Analysis

-

Inject the prepared calibration standards into the HPLC system.

-

Generate a calibration curve by plotting the peak area of Senfolomycin A against the known concentration of each standard.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

-

Inject the prepared samples.

-

Calculate the concentration of Senfolomycin A in the samples using the regression equation from the calibration curve.

Method Validation Summary

A summary of typical validation parameters and acceptable criteria is provided below.

| Parameter | Specification | Description |

| Linearity | R² ≥ 0.995 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | 98-102% Recovery | The closeness of the test results obtained by the method to the true value. |

| Precision (RSD) | ≤ 2% | The degree of agreement among individual test results when the method is applied repeatedly. |

| Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision. |

Visual Workflows

Caption: General workflow for the quantitative analysis of Senfolomycin A.

Caption: Logical workflow for HPLC method development and optimization.

References

- 1. Structural relationships between senfolomycins and paulomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. researchgate.net [researchgate.net]

- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Senfolomycin A: In Vitro Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senfolomycin A is an antibiotic with demonstrated activity against Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria.[1] Structurally and biologically similar to the paulomycin family of antibiotics, Senfolomycin A presents a promising candidate for further investigation in the development of new antimicrobial agents.[2] This document provides detailed protocols for the in vitro antibacterial evaluation of Senfolomycin A and presents available data on related compounds to guide researchers in their experimental design.

Data Presentation: Antibacterial Activity of Related Paulomycin Compounds

While specific comprehensive minimum inhibitory concentration (MIC) data for Senfolomycin A is not widely available in the public domain, the following table summarizes the reported MIC values for related paulomycin compounds. This data can serve as a preliminary guide for expected activity and for the design of in vitro assays for Senfolomycin A.

| Compound | Organism | MIC (µg/mL) |

| Paulomycin A | Staphylococcus aureus | 0.1 - 0.78 |

| Streptococcus pyogenes | 0.02 - 0.1 | |

| Streptococcus pneumoniae | 0.05 - 0.2 | |

| Enterococcus faecalis | 1.56 - 6.25 | |

| Paulomycin B | Staphylococcus aureus | 0.2 - 1.56 |

| Streptococcus pyogenes | 0.05 - 0.2 | |

| Streptococcus pneumoniae | 0.1 - 0.39 | |

| Enterococcus faecalis | 3.12 - 12.5 | |

| Paulomycin C | Staphylococcus aureus | 0.78 - 3.12 |

| Paulomycin D | Staphylococcus aureus | 1.56 - 6.25 |

| Paulomycin E | Staphylococcus aureus | 0.39 - 1.56 |

| Paulomycin F | Staphylococcus aureus | 0.78 - 3.12 |

Note: The data presented above is a compilation from various sources and should be used for reference only. Actual MIC values should be determined experimentally for Senfolomycin A.

Experimental Protocols

Two standard and widely accepted methods for determining the in vitro antibacterial activity of a compound are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for qualitative assessment of antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Senfolomycin A stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial culture in the logarithmic growth phase

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Spectrophotometer (for measuring optical density)

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

-

Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in the assay broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Senfolomycin A Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the Senfolomycin A stock solution (at a concentration that is twice the highest desired test concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile broth to the wells in the twelfth column.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Senfolomycin A at which there is no visible growth of the bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be read using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

-

Agar Well Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Materials:

-

Senfolomycin A solution (at various concentrations)

-

Sterile Petri dishes

-

Appropriate sterile agar medium (e.g., Mueller-Hinton Agar - MHA)

-

Bacterial culture in the logarithmic growth phase

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Incubator

-

Calipers or a ruler

Protocol:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.

-

-

Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial inoculum (0.5 McFarland standard) and remove excess liquid by pressing the swab against the inside of the tube.

-

Evenly streak the entire surface of the agar plate with the swab to create a uniform lawn of bacteria.

-

-

Preparation of Wells:

-

Using a sterile cork borer or a wide-bore pipette tip, create wells (6-8 mm in diameter) in the agar.

-

-

Application of Senfolomycin A:

-

Carefully add a fixed volume (e.g., 50-100 µL) of the Senfolomycin A solution at a specific concentration into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve Senfolomycin A) in separate wells.

-

-

Incubation:

-

Allow the plates to stand for a short period to permit diffusion of the compound into the agar.

-

Invert the plates and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm) using calipers or a ruler.

-

Mandatory Visualizations

Caption: Workflow for the Broth Microdilution MIC Assay.

Putative Mechanism of Action

While the precise molecular target of Senfolomycin A has not been definitively elucidated, its structural similarity to paulomycins suggests a potential mechanism of action involving the inhibition of bacterial protein synthesis. Antibiotics that target this pathway often interfere with the function of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Caption: Putative mechanism of Senfolomycin A inhibiting protein synthesis.

References

Application Notes and Protocols: Senfolomycin A Solubility and In Vitro Antibacterial Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the solubility of Senfolomycin A and assessing its in vitro antibacterial activity. Due to the limited availability of specific public data on Senfolomycin A, this document outlines robust, generalized protocols that can be adapted to establish its efficacy and optimal handling conditions for research purposes.

Physicochemical Properties of Senfolomycin A

A foundational understanding of a compound's physicochemical properties is crucial for its effective use in in vitro assays. Senfolomycin A is an antibiotic structurally related to the paulomycin family.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆N₂O₁₆S | [1] |

| Molecular Weight | 700 g/mol | [1] |

Solubility of Senfolomycin A

Recommended Solvents for Solubility Testing

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Sterile Deionized Water (H₂O)

-

Phosphate-Buffered Saline (PBS)

Protocol for Determining Senfolomycin A Solubility

This protocol provides a method to empirically determine the solubility of Senfolomycin A in a solvent of choice.

Materials:

-

Senfolomycin A (powder)

-

Selected solvents (e.g., DMSO, Ethanol)

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes

Procedure:

-

Preparation: Weigh out a small, precise amount of Senfolomycin A (e.g., 1 mg) and place it into a microcentrifuge tube.

-

Solvent Addition: Add a small, known volume of the selected solvent (e.g., 100 µL) to the tube.

-

Dissolution: Vigorously vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.

-

Observation: Visually inspect the solution against a light source to check for any undissolved particles.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another known volume of the solvent (e.g., 10 µL) and repeat the dissolution and observation steps.

-

Solubility Calculation: Continue adding solvent incrementally until the Senfolomycin A is completely dissolved. The solubility can then be calculated based on the total volume of solvent used. For example, if 1 mg of Senfolomycin A dissolves in 200 µL of DMSO, the solubility is 5 mg/mL.

-

Documentation: Record the determined solubility for each solvent tested.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][3][4][5][6] This is a fundamental assay to determine the potency of a new antibiotic like Senfolomycin A. The broth microdilution method is a widely accepted standard for determining MIC values.[3][6]

General Workflow for MIC Determination

The following diagram illustrates the general workflow for a broth microdilution MIC assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay

Materials:

-

Senfolomycin A stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strain(s) of interest

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

Day 1: Preparation of Bacterial Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile growth medium.

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile saline or medium to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

Day 1: Assay Plate Preparation

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-

Prepare an initial dilution of the Senfolomycin A stock solution in the growth medium.

-

Add 200 µL of this initial Senfolomycin A dilution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control for bacterial growth (no antibiotic).

-

Well 12 will serve as a negative control (sterile medium, no bacteria).

-

Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL, which will be diluted to 5 x 10⁵ CFU/mL in the final volume of 200 µL) to wells 1 through 11. Do not add bacteria to well 12.

Day 2: Incubation and Reading

-

Cover the plate and incubate at 37°C for 16-24 hours.[5]

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Senfolomycin A at which there is no visible growth.

Preparation of Senfolomycin A Stock Solutions

Proper preparation and storage of stock solutions are critical for maintaining the compound's stability and activity.

Stock Solution Preparation Workflow

Caption: Workflow for preparing a sterile stock solution of Senfolomycin A.

Protocol for Stock Solution Preparation

-

Weighing: Accurately weigh the desired amount of Senfolomycin A powder in a sterile environment.

-

Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL). Vortex or sonicate until fully dissolved.

-

Sterilization: For aqueous solutions, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container. For stock solutions in solvents like DMSO or ethanol, filter sterilization may not be necessary if prepared under sterile conditions.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways affected by Senfolomycin A are not well-documented, antibiotics can interfere with various essential bacterial processes. Broader classes of antibiotics are known to inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis.[5] Some antibiotics also interfere with bacterial communication systems, such as quorum sensing.[7][8] Further research would be required to elucidate the precise mechanism of Senfolomycin A.

A generalized diagram of potential antibiotic targets in a bacterial cell is provided below.

Caption: Potential antibacterial targets for an antibiotic like Senfolomycin A.

Disclaimer: These protocols are intended as a general guide. Researchers should always adhere to standard laboratory safety practices and may need to optimize these protocols based on their specific experimental conditions and the bacterial strains being tested.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule activators of a bacterial signaling pathway inhibit virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. dickwhitereferrals.com [dickwhitereferrals.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dialkylresorcinols as bacterial signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Senfolomycin A: Information Not Found for Application in Gram-Positive Infections

Extensive searches for "Senfolomycin A" have yielded no specific information regarding its use for treating Gram-positive infections, its mechanism of action, or any associated in vitro or in vivo data. The scientific literature readily available through standard databases does not contain specific mentions of a compound named Senfolomycin A.

It is possible that "Senfolomycin A" may be a very new or developmental compound not yet widely reported in published literature, a misnomer, or a compound that is not being pursued for antibacterial applications.

Therefore, the creation of detailed application notes and protocols as requested is not possible at this time due to the absence of foundational data. Researchers, scientists, and drug development professionals are advised to verify the name of the compound and consult internal or proprietary databases for information on this specific agent.

For individuals interested in the broader field of antibiotics for Gram-positive infections, several classes of compounds are well-documented and actively being researched. These include, but are not limited to:

-

Arylomycins : These are a class of natural-product antibiotics that inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1]

-

Oxazolidinones (e.g., Linezolid, Tedizolid) : These synthetic antibiotics inhibit bacterial protein synthesis and are effective against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

-

Lipopeptides (e.g., Daptomycin) : These antibiotics disrupt multiple aspects of bacterial cell membrane function.[2][3]

-

Glycopeptides (e.g., Vancomycin, Telavancin) : These agents inhibit cell wall synthesis in Gram-positive bacteria.[2][3]

-

Fosfomycin : This broad-spectrum antibiotic inhibits a very early step in bacterial cell wall biosynthesis.[4][5][6] It has shown synergistic activity when combined with other antibiotics against Gram-positive cocci.[4][7]

Researchers seeking to develop protocols for novel antibiotics would typically follow a standard workflow.

General Experimental Workflow for Antibiotic Evaluation

Caption: A generalized workflow for the preclinical evaluation of a novel antibiotic agent.